9-Methyl-1-oxaspiro[5.5]undecan-4-one
Description
Significance of Spirocyclic Systems in Organic Chemistry
Spirocyclic compounds are characterized by two rings connected by a single common atom, known as the spiro atom. This arrangement confers a rigid, three-dimensional geometry that is of significant interest in various areas of chemistry. Unlike fused or bridged ring systems, the perpendicular orientation of the rings in many spirocycles allows for precise spatial positioning of functional groups, a feature highly sought after in drug discovery and materials science. The inherent chirality of many spirocyclic molecules also makes them valuable scaffolds in asymmetric synthesis.
The unique topology of spirocycles is found in numerous natural products, pharmaceuticals, and functional materials. Their rigid framework can improve the morphological stability of molecules, which is a vital property for applications in optoelectronics. Furthermore, the introduction of spiro centers can enhance the pharmacological properties of drug candidates by increasing their three-dimensionality and enabling better interaction with biological targets.
Overview of Oxaspiro[5.5]undecane Structures
The oxaspiro[5.5]undecane skeleton consists of two six-membered rings, one of which is a tetrahydropyran (B127337) ring, connected by a spirocyclic junction. The presence of the oxygen atom in one of the rings introduces polarity and the potential for hydrogen bonding, influencing the molecule's physical and chemical properties.
Conformational analysis of the parent 1-oxaspiro[5.5]undecane reveals that it exists as a rapidly equilibrating mixture of two chair-chair conformers at room temperature. cdnsciencepub.com A detailed study using 13C nuclear magnetic resonance (NMR) spectroscopy at low temperatures has allowed for the observation of both a major and a minor conformer. cdnsciencepub.com This conformational behavior is influenced by stereoelectronic effects, such as the anomeric effect, which involves the interaction between the oxygen lone pairs and adjacent anti-bonding orbitals. cdnsciencepub.com
Specific Context of 9-Methyl-1-oxaspiro[5.5]undecan-4-one within Spiroketone Research
While specific research on this compound is limited in publicly available literature, its structural motifs are of interest in the synthesis of complex molecules. Spiroketones, in general, are important intermediates in the synthesis of natural products and other biologically active compounds. Synthetic strategies towards spiroketones often involve classic organic reactions such as the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to construct a six-membered ring. byjus.comuoc.grmasterorganicchemistry.comwikipedia.org Intramolecular aldol reactions of diketones are also a common method for the formation of the cyclic ketone moiety in spirocyclic systems. rsc.orgchemistrysteps.comlibretexts.org
The study of analogous compounds, such as other substituted 1-oxaspiro[5.5]undecanes, provides valuable insights into the likely chemical and physical properties of this compound. For instance, the conformational analysis of the parent 1-oxaspiro[5.5]undecane using 13C NMR provides a basis for predicting the spectroscopic features of its derivatives. cdnsciencepub.com
Table 1: 13C NMR Chemical Shifts (δ, ppm) of 1-Oxaspiro[5.5]undecane Conformers cdnsciencepub.com
| Carbon | Conformer 1a (Major) | Conformer 1b (Minor) |
| C2 | 61.0 | 61.6 |
| C3 | 19.5 | 19.5 |
| C4 | 35.2 | 31.1 |
| C5 | 71.2 | 73.2 |
| C7 | 37.6 | 36.2 |
| C8 | 22.2 | 24.1 |
| C9 | 26.7 | 26.8 |
| C10 | 22.2 | 24.1 |
| C11 | 37.6 | 36.2 |
Note: Data obtained at low temperature in a CD2Cl2:CF2Br2 solvent mixture. Numbering may differ from the IUPAC name of the target compound.
The mass spectral fragmentation of spiroketones is also a key area of study for their characterization. Generally, the fragmentation patterns of ketones are influenced by the stability of the resulting carbocations and radical species. youtube.comwikipedia.org For this compound, fragmentation would likely be initiated by cleavage adjacent to the carbonyl group (α-cleavage) or by processes involving the spirocyclic ring system. youtube.comwikipedia.org
Structure
3D Structure
Properties
Molecular Formula |
C11H18O2 |
|---|---|
Molecular Weight |
182.26 g/mol |
IUPAC Name |
9-methyl-1-oxaspiro[5.5]undecan-4-one |
InChI |
InChI=1S/C11H18O2/c1-9-2-5-11(6-3-9)8-10(12)4-7-13-11/h9H,2-8H2,1H3 |
InChI Key |
TXBYSGPZGXKRIF-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2(CC1)CC(=O)CCO2 |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 1 Oxaspiro 5.5 Undecan 4 Ones
Strategic Approaches to Spiroketone Construction
The intramolecular cyclization of acyclic precursors is a powerful and convergent strategy for the synthesis of spiroketones. These methods offer the potential for high levels of stereocontrol and atom economy. A variety of cyclization tactics have been employed, each with its own set of advantages and substrate requirements. The following sections will delve into specific intramolecular routes that have proven effective in the synthesis of oxaspirocyclic systems.
Intramolecular Cyclization Routes
The Prins reaction, which involves the electrophilic addition of an aldehyde or ketone to an alkene or alkyne, can be strategically employed in a cascade sequence to construct complex cyclic systems. wikipedia.org In the context of oxaspirocycle synthesis, an intramolecular Prins cyclization can be initiated from a suitably designed acyclic precursor containing both a nucleophilic alkene and a carbonyl electrophile, along with a tethered hydroxyl group.
The reaction is typically catalyzed by a Brønsted or Lewis acid, which activates the carbonyl group for nucleophilic attack by the alkene. The resulting carbocation intermediate is then trapped by the intramolecular hydroxyl group, leading to the formation of the tetrahydropyran (B127337) ring and the spirocyclic junction in a single, often stereoselective, step. The specific outcome of the reaction is highly dependent on the reaction conditions. organic-chemistry.org For instance, a TMSI-promoted Prins cyclization with ketones as the carbonyl partner has been reported for the preparation of polysubstituted chiral spirotetrahydropyrans. nih.gov
While direct examples for the synthesis of 9-Methyl-1-oxaspiro[5.5]undecan-4-one via a Prins cascade are not prevalent in the literature, the general methodology has been successfully applied to the synthesis of related spirocyclic systems. For example, alkynyl Prins coupling and carbocyclization sequences have been developed for the diastereoselective preparation of novel polycyclic systems containing a saturated heterocyclic ring. nih.gov These examples underscore the potential of the Prins cascade as a viable strategy for accessing the 1-oxaspiro[5.5]undecane core, where the use of a precursor with a strategically placed methyl group would be expected to yield the 9-methyl derivative.
Table 1: Key Features of Prins Cascade Cyclizations in Spirocycle Synthesis
| Feature | Description |
| Reaction Type | Electrophilic addition followed by intramolecular cyclization. |
| Key Intermediates | Oxonium ions, carbocations. |
| Catalysts | Brønsted acids (e.g., H2SO4), Lewis acids (e.g., SnCl4, TiCl4, TMSI). wikipedia.orgnih.gov |
| Stereocontrol | Can be highly diastereoselective, influenced by substrate and catalyst. nih.gov |
| Applicability | Synthesis of various oxa- and azaspirocycles. |
The Nazarov cyclization is a powerful method for the synthesis of cyclopentenones, involving the acid-catalyzed 4π-electrocyclic ring closure of a divinyl ketone. wikipedia.orgthermofisher.com This reaction can be adapted to construct spirocyclic systems by incorporating one of the vinyl groups into a pre-existing ring. For the synthesis of a 1-oxaspiro[5.5]undecan-4-one, the divinyl ketone precursor would need to be appropriately designed to form the cyclopentanone (B42830) ring fused at the spirocenter to a tetrahydropyran ring.
The classical Nazarov cyclization is typically promoted by stoichiometric amounts of a strong Lewis or Brønsted acid. organic-chemistry.org The mechanism proceeds through the formation of a pentadienyl cation, which undergoes a conrotatory electrocyclization to form an oxyallyl cation. nrochemistry.com Subsequent proton loss and tautomerization yield the cyclopentenone product. nrochemistry.com Modern variations of the Nazarov cyclization have expanded its scope and utility, including the use of catalytic and asymmetric methods. organic-chemistry.org
Table 2: Characteristics of Nazarov Cyclization for Spiroketone Synthesis
| Characteristic | Description |
| Reaction Type | 4π-electrocyclic ring closure. |
| Key Substrate | Divinyl ketone or a precursor. wikipedia.org |
| Promoters | Strong Lewis acids (e.g., SnCl4, BF3·OEt2) or Brønsted acids. organic-chemistry.org |
| Key Intermediates | Pentadienyl cation, oxyallyl cation. nrochemistry.com |
| Product | Cyclopentenone fused at the spirocenter. |
A highly stereocontrolled method for the synthesis of spiroketals involves the kinetic spirocyclization of glycal epoxides, mediated by a titanium(IV) alkoxide. nih.govacs.org This methodology offers a distinct advantage as it does not rely on thermodynamic control to establish the stereochemistry at the anomeric carbon, which is often a challenge in spiroketal synthesis. researchgate.net
The strategy commences with the stereoselective epoxidation of a C1-alkylated glycal that has a tethered hydroxyl group. nih.gov Treatment of the resulting glycal epoxide with titanium(IV) isopropoxide (Ti(Oi-Pr)4) promotes an unusual kinetic epoxide-opening spirocyclization. acs.org This reaction proceeds with retention of configuration at the anomeric carbon, which is attributed to a chelation-controlled mechanism. researchgate.net The titanium reagent is believed to coordinate to both the epoxide oxygen and the tethered hydroxyl group, delivering the hydroxyl nucleophile to the anomeric carbon from the same face as the epoxide. nih.gov
This method has been successfully employed to form five-, six-, and seven-membered rings with a diverse range of substituents. researchgate.net The stereochemical outcome of this titanium-mediated cyclization is complementary to a previously reported methanol-induced spirocyclization of the same glycal epoxides, which proceeds with inversion of configuration at the anomeric carbon. nih.gov Together, these two methods provide comprehensive access to a variety of stereochemically diverse spiroketals. The application of this strategy to a glycal precursor with a suitably placed methyl group on the alkyl tether would be a viable route to this compound with a high degree of stereocontrol.
Table 3: Features of Titanium(IV)-Mediated Spirocyclization of Glycal Epoxides
| Feature | Description |
| Reaction Type | Kinetic epoxide-opening spirocyclization. nih.gov |
| Key Substrate | Glycal epoxide with a tethered hydroxyl group. acs.org |
| Reagent | Titanium(IV) isopropoxide (Ti(Oi-Pr)4). nih.gov |
| Stereochemical Outcome | Retention of configuration at the anomeric carbon. researchgate.net |
| Control Element | Chelation of the titanium reagent to the epoxide and hydroxyl groups. nih.gov |
Ring-closing metathesis (RCM) has emerged as a powerful and versatile tool in organic synthesis for the construction of a wide variety of cyclic and macrocyclic structures. wikipedia.org This reaction, typically catalyzed by ruthenium or molybdenum carbene complexes, involves the intramolecular metathesis of a diene to form a cycloalkene and a volatile byproduct, usually ethylene (B1197577). RCM is known for its high functional group tolerance and its ability to form rings of various sizes, making it an attractive strategy for the synthesis of the 1-oxaspiro[5.5]undecane core. wikipedia.org
In the context of synthesizing this compound, a suitable acyclic diene precursor would need to be designed. This precursor would contain two terminal alkenes positioned to form the tetrahydropyranone ring upon cyclization. The spirocyclic nature of the target molecule would be established by having one of the alkene tethers attached to a pre-existing cyclohexane (B81311) ring, or by a subsequent cyclization step. A notable example of RCM in spiroketone synthesis is a telescoped flow process combining a ring-closing metathesis step and a hydrogenation step using a single catalyst, the Hoveyda–Grubbs 2nd generation catalyst, to produce a chiral spiroketone intermediate. rsc.org
The efficiency and success of RCM can be influenced by several factors, including the choice of catalyst, solvent, and reaction concentration. drughunter.com The formation of dimeric and oligomeric byproducts can be a challenge, particularly in the synthesis of medium-sized rings, but this can often be mitigated by conducting the reaction under high dilution conditions. drughunter.com The resulting cycloalkene from the RCM reaction can then be hydrogenated to afford the saturated 1-oxaspiro[5.5]undecane ring system. The presence of a methyl group on the cyclohexane portion of the diene precursor would lead to the desired this compound.
Table 4: Aspects of Ring-Closing Metathesis in Spiroketone Synthesis
| Aspect | Description |
| Reaction Type | Intramolecular olefin metathesis. wikipedia.org |
| Key Substrate | Acyclic diene. |
| Catalysts | Ruthenium-based catalysts (e.g., Grubbs, Hoveyda-Grubbs catalysts). rsc.org |
| Key Byproduct | Ethylene. wikipedia.org |
| Post-RCM Modification | Hydrogenation of the resulting double bond to form the saturated ring. rsc.org |
The acid-catalyzed spiroketalization of dihydroxyketones is one of the most common and direct methods for the synthesis of spiroketals. researchgate.net This reaction involves the intramolecular cyclization of an acyclic precursor containing a ketone and two hydroxyl groups, which form the two rings of the spiroketal. For the synthesis of 1-oxaspiro[5.5]undecan-4-one, the precursor would be a dihydroxyketone where one hydroxyl group is positioned to form the tetrahydropyran ring and the other is part of the cyclohexane ring that will become the spiro-fused ring.
The reaction is typically carried out in the presence of a Brønsted or Lewis acid catalyst, which activates the ketone for nucleophilic attack by the hydroxyl groups. The process can proceed in a stepwise or concerted manner, and the stereochemical outcome is often under thermodynamic control, leading to the most stable spiroketal isomer. A variety of acid catalysts have been employed for this transformation, including mineral acids, sulfonic acids, and Lewis acids. More recently, co-catalytic systems, such as an Ag/Brønsted acid system, have been developed for the spiroketalization of β-alkynyl ketones. nih.govacs.org
The synthesis of the required dihydroxyketone precursor is a key aspect of this strategy. These precursors can be prepared through various synthetic routes, and their structure will ultimately dictate the substitution pattern of the final spiroketal. For the synthesis of this compound, the dihydroxyketone precursor would need to possess a methyl group at the appropriate position on the carbon chain that will form the cyclohexane ring. The acid-catalyzed spiroketalization of this precursor would then yield the target molecule.
Table 5: Principles of Acid-Catalyzed Spiroketalization
| Principle | Description |
| Reaction Type | Intramolecular double ketalization. |
| Key Substrate | Dihydroxyketone. researchgate.net |
| Catalysts | Brønsted acids (e.g., HCl, p-TsOH), Lewis acids, co-catalytic systems. nih.gov |
| Stereocontrol | Often under thermodynamic control, favoring the most stable isomer. |
| Versatility | Widely applicable to the synthesis of a broad range of spiroketals. |
Palladium-Catalyzed Annulation Methods for Spiroketones
Palladium catalysis offers a powerful tool for the construction of complex cyclic and polycyclic molecules. Annulation reactions catalyzed by palladium are particularly effective for creating spirocyclic frameworks. These methods often involve the reaction of a pronucleophile with a bifunctional electrophile, orchestrated by a palladium catalyst to ensure high regioselectivity and stereoselectivity.
For the synthesis of spiroketones, a common strategy involves the palladium-catalyzed reaction of conjugate acceptors with an appropriate cyclic partner. For instance, the annulation of cyclic β-keto esters or related compounds with allenyl boronic esters can provide rapid access to functionalized spirocyclic systems. Although broadly applicable for cyclopentene (B43876) synthesis, this methodology can be adapted for the creation of six-membered rings, including lactones and lactams, which are precursors or analogs of the 1-oxaspiro[5.5]undecan-4-one core. nih.gov The reaction is proposed to proceed through the conjugate addition of a nucleophilic propargylpalladium complex, which then undergoes subsequent cyclization and protonolysis to yield the final spirocyclic product. nih.gov The choice of ligands, solvents, and additives is crucial for controlling the reaction pathway and achieving high yields and diastereoselectivities.
| Reactant A | Reactant B | Catalyst System | Product Type |
| Conjugate Acceptor (e.g., cyclic enone) | Allenyl boronic ester | Palladium Catalyst (e.g., Pd(OAc)₂) + Ligand | Substituted Spirocyclopentene |
| Cyclic β-Keto Ester | Dihalide | Pd(0) complex | Spirocyclic Ketone |
This table illustrates generalized examples of palladium-catalyzed annulation reactions.
Siloxy-Epoxide Ring Expansions in Spiroketone Synthesis
Ring expansion reactions provide a powerful method for constructing larger ring systems from smaller, more readily available precursors. The siloxy-epoxide ring expansion, a type of semipinacol rearrangement, is a notable strategy for synthesizing spirocyclic ketones. This process has been effectively demonstrated in the formation of 1-azaspiro[5.5]undecan-7-ones, which are nitrogen analogs of the target oxaspiroketone framework. The principles of this reaction are directly applicable to the synthesis of 1-oxaspiro[5.5]undecan-4-ones.
The reaction typically begins with a cyclic silyl (B83357) ether bearing an epoxide on an adjacent ring. Upon treatment with a Lewis acid, such as titanium tetrachloride, the epoxide is activated, leading to a ring-expansion cascade. The migration of one of the carbon-carbon bonds of the siloxy-substituted ring to the adjacent electrophilic carbon of the opened epoxide results in the formation of a larger, spirocyclic ketone. This method has been shown to proceed with high chemical yields and, significantly, with complete diastereoselectivity in the formation of six-membered spirocyclic ketones. researchgate.net The stereochemical outcome is dictated by the geometry of the starting materials and the reaction conditions.
| Substrate | Lewis Acid Promoter | Product | Key Features |
| Cyclopentanol silyl ether with exocyclic epoxide | Titanium Tetrachloride | 1-Azaspiro[5.5]undecan-7-one | High chemical yield, complete diastereoselectivity |
| Cyclobutanol silyl ether with exocyclic epoxide | Various Lewis Acids | 6-Azaspiro[5.4]decan-1-one | High chemical yield, low diastereoselectivity |
This table summarizes findings from the synthesis of analogous aza-spirocyclic ketones.
Domino Cyclization Reactions for Spiroketones
Domino reactions, also known as cascade reactions, are highly efficient processes in which a single synthetic operation generates multiple bond formations in succession without the isolation of intermediates. These reactions are prized for their atom and step economy. A notable example relevant to the synthesis of the spiro[5.5]undecane framework is the Prins cascade cyclization.
A novel Prins cascade process has been developed for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. nih.gov This reaction involves the coupling of aldehydes with a carefully designed substrate, N-(4-hydroxy-2-methylenebutyl)-N-(2-hydroxyethyl)-4-methylbenzenesulfonamide. nih.gov This process represents the first synthesis of spiromorpholinotetrahydropyran derivatives through a Prins bicyclization, demonstrating a powerful new route to complex spiro[5.5]undecane systems. nih.gov While this specific example leads to a di-oxa-aza spirocycle, the underlying Prins cyclization strategy can be adapted for the synthesis of the 1-oxaspiro[5.5]undecane core by modifying the starting diol substrate. Domino radical bicyclizations have also been employed to create spirocyclic skeletons, such as the 1-azaspiro[4.4]nonane system, showcasing the versatility of domino strategies in spirocycle synthesis. nih.gov
Dearomative Ipso-Iodocyclization for Spiro[5.5]undecane Frameworks
Dearomative cyclization reactions are powerful tools for converting flat, aromatic systems into complex, three-dimensional molecules. The dearomative ipso-iodocyclization of 5-phenyl-1-alkyne derivatives has emerged as a broadly applicable and efficient method for constructing the spiro[5.5]undecane framework. nih.govresearcher.life
This methodology involves the treatment of a substrate, such as 5-(4-(1-ethoxyethoxy)phenyl)-1-alkyne, with an electrophilic iodine source. nih.gov A key reagent in this transformation is bis(pyridine)iodonium hexafluorophosphate (B91526) (IPy₂PF₆), which is stable and easy to handle, allowing the reaction to be performed at room temperature in an open flask. nih.govresearcher.life The reaction proceeds via an ipso-attack of the alkyne, activated by the iodonium (B1229267) ion, onto the substituted phenyl ring, triggering a cyclization and dearomatization cascade to form the spiro[5.5]undecane skeleton. A crucial element of this specific method is the use of an ethoxyethyl protecting group on the phenolic oxygen, which not only facilitates the preparation of the substrate but is also readily cleaved under the reaction conditions while preventing undesired iodination of the aromatic ring. nih.gov This strategy exhibits a broad substrate scope and provides access to a wide variety of functionalized spiro compounds. rsc.orgresearchgate.net
| Substrate Type | Iodinating Reagent | Key Reaction Conditions | Product Core |
| 5-(4-(1-ethoxyethoxy)phenyl)-1-alkynes | Bis(pyridine)iodonium hexafluorophosphate (IPy₂PF₆) | Room temperature, open flask | Spiro[5.5]undecane |
| 4-(1-ethoxyethoxy)-N-propargylanilines | Electrophilic Iodine Source | Mild conditions | 1-Azaspiro[4.5]decatrienone |
This table highlights the key components of the dearomative ipso-iodocyclization reaction.
Transition Metal-Catalyzed Syntheses
The unique reactivity of transition metals has been harnessed to develop a diverse array of catalytic transformations for spiroketal synthesis. These methods often proceed under mild conditions with high efficiency and selectivity, capitalizing on the ability of metals to activate specific functional groups like alkynes and alkenes. rsc.org
Gold(I), Gold(III), Palladium(II), Copper(II), and Rhodium(I) Catalysis in Spiroketalization
Among transition metals, gold catalysts have proven exceptionally effective in activating the π-systems of alkynes, making them ideal for spiroketalization reactions of alkynediols and related substrates. researchgate.net Gold(I) and Gold(III) complexes can catalyze cascade cyclizations under mild conditions. For example, a synergistic system using both gold(I) and scandium(III) has been shown to achieve the ultrafast synthesis of 5,6-benzannulated spiroketals via a diastereoselective [4+2] cycloaddition. acs.org
Palladium(II) catalysis is also prominent in spiroketal synthesis. Palladium-catalyzed spiroketalization of 5α and 5β-alkynediols derived from steroids has been used to generate cytotoxic benzannulated spiroketals. researchgate.net The regioselectivity of these reactions is highly dependent on the stereochemistry of the starting material. researchgate.net While less common, copper and rhodium catalysts have also been explored for related cyclization and annulation reactions that can lead to spirocyclic frameworks. The choice of metal catalyst allows for fine-tuning of the reaction pathway, enabling access to a wide variety of spiroketal structures. researchgate.net
| Metal Catalyst | Substrate Type | Reaction Type | Product Example |
| Gold(I)/Sc(III) | Alkynol / o-quinone methide | [4+2] Cycloaddition | 5,6-Benzannulated spiroketal acs.org |
| Palladium(II) | Steroidal Alkynediol | Spiroketalization | Benzannulated steroid spiroketal researchgate.net |
| Gold(III) | Not specified | Cascade Cyclizations | Spiroketal researchgate.net |
| Copper(II) | Exocyclic Sulfonyl Enamide | [3+2] Annulation | N,O-Spiroketal researchgate.net |
This table provides examples of transition metal-catalyzed reactions for spiroketal synthesis.
N-Heterocyclic Carbene-Catalyzed Enantioselective Annulation
N-Heterocyclic carbenes (NHCs) have emerged as powerful organocatalysts for a wide range of asymmetric transformations. In the context of spiroketone synthesis, NHCs catalyze enantioselective annulation reactions by activating substrates through the formation of key intermediates like the Breslow intermediate or acyl azolium ions. nih.gov
One successful strategy involves the NHC-catalyzed umpolung (reactivity inversion) [3+2] annulation of enals with cyclic ketones. rsc.org This method allows for the enantioselective construction of spirocyclic ketones bearing stereogenic carbon centers. The structure of the chiral NHC precatalyst and the reaction temperature are critical parameters for achieving high enantioselectivity. rsc.org This approach provides a valuable pathway to structurally interesting and optically active spirocyclic ketones. rsc.org Annulation strategies such as [2+3], [3+3], and even higher-order [10+2] cycloadditions catalyzed by NHCs have also been developed, demonstrating the versatility of this catalytic system for assembling complex polycyclic and spirocyclic architectures with excellent stereocontrol. nih.govbohrium.comnih.govrsc.org
| Annulation Type | Reactant A | Reactant B | Catalyst Type | Key Feature |
| [3+2] Annulation | Enals | Cyclic gem-difluoroalkyl ketones | Chiral NHC | Enantioselective synthesis of spirocyclic ketones rsc.org |
| [3+2] Annulation | α,β-Unsaturated Aldehydes | Azaaurones or Aurone | Chiral NHC | High optical purity (up to 95% ee) bohrium.com |
| [2+3] Annulation | Enals | Ketimines | Chiral NHC | Highly enantioselective synthesis of spirooxindole γ-lactams nih.gov |
| [10+2] Annulation | Indole-2-carbaldehydes | Trifluoromethyl ketone derivatives | Chiral NHC | Rapid assembly of enantioenriched polycycles nih.gov |
This table summarizes various NHC-catalyzed annulation reactions for the synthesis of spirocycles.
Rhenium(VII) Oxide-Mediated Spirocyclic Ether Synthesis
High-valent rhenium compounds, such as Rhenium(VII) oxide (Re2O7), are powerful catalysts known for their utility in various organic transformations, including oxidations and cyclizations. wikipedia.org In the context of spirocyclic ether synthesis, Re(VII) catalysts can facilitate Prins-type cyclizations. nih.gov This process typically involves the activation of a hemiacetal formed from an aldehyde and an alcohol. The Re(VII) catalyst forms a perrhenate (B82622) ester, which then undergoes solvolysis to generate an oxocarbenium ion intermediate. nih.gov This electrophilic species can be trapped intramolecularly by a suitably positioned nucleophile, such as an alkene or an alcohol, to form the cyclic ether.
For the synthesis of a 1-oxaspiro[5.5]undecan-4-one framework, a potential substrate would be a δ-hydroxy ketone bearing a tethered homoallylic alcohol. The Re(VII) catalyst would activate the alcohol, promoting cyclization onto the ketone to form the spirocyclic core. While direct examples for the synthesis of this compound using this specific method are not prominent in the literature, the principle of Re(VII)-catalyzed cyclization offers a viable, albeit less common, pathway that avoids the use of strong Brønsted or Lewis acids. nih.gov
Nitroalkane-Based Synthetic Pathways via Carbon-Carbon Bond Formation
Nitroalkanes serve as versatile building blocks in organic synthesis, primarily due to the electron-withdrawing nature of the nitro group which acidifies the α-protons. nih.govmdpi.com This allows for the formation of nitronate anions, which are potent nucleophiles for carbon-carbon bond formation through reactions like the Henry (nitroaldol) and Michael reactions. nih.govmdpi.com This strategy is highly effective for assembling the carbon skeleton required for spiroketals and spiroketones. nih.govwiley.comunicam.it
A general synthetic approach using a nitroalkane to form a 1-oxaspiro[5.5]undecane system involves two key steps:
C-C Bond Formation: A cyclic ketone can undergo a Michael addition with a functionalized nitroalkane. For instance, the conjugate addition of the nitronate anion derived from 1-nitro-5-hexanone to a cyclic α,β-unsaturated ketone would assemble the necessary carbon framework.
Nitro to Carbonyl Conversion (Nef Reaction): The nitro group in the adduct is then converted into a carbonyl group. The Nef reaction is a classic method for this transformation, unmasking the ketone functionality required for the final spirocyclization step. mdpi.com
Following the Nef reaction, the resulting diketone can undergo a spontaneous or acid/base-catalyzed intramolecular ketalization to yield the desired spiroketone. This pathway provides a powerful method for constructing complex acyclic precursors that can be cyclized to form the target spirocyclic system. mdpi.com
Ring Expansion Strategies from Cyclic Ketones
Ring expansion of cyclic ketones provides another strategic entry into spirocyclic frameworks. These methods transform a readily available carbocyclic ketone into a larger ring containing a heteroatom, which can then form part of the spiro system. A common approach involves the reaction of a cyclic ketone's enamine derivative with a carbene, such as dichlorocarbene, which leads to the formation of a dichlorocyclopropane adduct. rsc.org Subsequent rearrangement of this intermediate can lead to a ring-expanded α-chloroenamine, which can be hydrolyzed to a ketone.
Alternatively, homologation of cyclic ketones using reagents like trimethylsilyldiazomethane (B103560) (TMSD) in the presence of a Lewis acid catalyst can achieve ring expansion. organic-chemistry.org For the synthesis of a 1-oxaspiro[5.5]undecan-4-one, one could envision a strategy starting from a bicyclic precursor. For example, a bridged bicyclic ketone could undergo a regioselective ring expansion to furnish a spirocyclic α-keto tetrahydrofuran, which is structurally related to the target compound. acs.org Lewis acid-mediated ring expansion of oxaspiro[2.3]hexanes to cyclopentanones has also been demonstrated, driven by the release of ring strain. nih.gov
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the versatility of chemical reactions with the high selectivity and mild reaction conditions of enzymatic catalysis. mdpi.com This approach is particularly powerful for creating complex, stereochemically rich molecules like spiroketones. nih.gov Enzymes can be used for key steps such as kinetic resolution of racemic intermediates, desymmetrization of prochiral substrates, or stereoselective cyclization reactions. nih.gov
For the synthesis of spiroketones, a potential chemoenzymatic strategy could involve:
Enzymatic Resolution: A lipase (B570770) could be used for the kinetic resolution of a racemic hydroxy ketone precursor, providing an enantiomerically pure starting material for the subsequent cyclization.
Biocatalytic Oxidation/Reduction: An oxidoreductase enzyme could perform a stereoselective reduction of a diketone precursor, setting the stereochemistry at one of the alcohol centers which then directs the diastereoselectivity of the acid-catalyzed spiroketalization.
Enzyme-Catalyzed Cyclization: A hydrolase or a cyclase could potentially catalyze the direct formation of the spirocyclic ring from a suitable acyclic precursor, controlling the stereochemical outcome. nih.gov
The first total synthesis of spirosorbicillinols, for example, successfully combined the enzyme-catalyzed synthesis of a key intermediate with chemical transformations to achieve the final complex natural products. nih.gov Such approaches offer a sustainable and efficient alternative to purely chemical methods for accessing optically active spiro compounds. mdpi.com
Stereoselective Synthesis of this compound and Related Chiral Spiroketones
The presence of a stereogenic spirocenter and additional stereocenters within the rings makes the stereoselective synthesis of substituted 1-oxaspiro[5.5]undecan-4-ones a significant challenge. Methodologies are broadly classified as diastereoselective, where existing chirality in the substrate directs the formation of new stereocenters, or enantioselective, where a chiral catalyst induces stereoselectivity.
Diastereoselective Approaches
Diastereoselective methods rely on a chiral starting material to control the stereochemical outcome of the spirocyclization. The pre-existing stereocenter(s) create a biased conformational environment that favors the formation of one diastereomer over others.
One effective strategy involves an inverse-demand Diels-Alder reaction between a chiral exocyclic enol ether and an o-quinone methide intermediate. nih.gov This approach has been successfully applied in the formal synthesis of Berkelic Acid, a complex chroman spiroketal natural product. nih.gov The stereochemistry of the enol ether dictates the facial selectivity of the cycloaddition, leading to a high degree of diastereocontrol in the formation of the spiroketal core. Subsequent equilibration under acidic conditions can be used to isomerize the initial product to the thermodynamically more stable diastereomer. nih.gov
Another approach involves the asymmetric alkylation of a prochiral precursor using a chiral auxiliary. For example, C2-symmetric cycloalkane-1,2-diols have been used as chiral auxiliaries to synthesize spirocyclic diones with high enantioselectivity, which can then be reduced diastereoselectively to the corresponding diols. rsc.org For the synthesis of this compound, a chiral hydroxy ketone precursor, where the stereochemistry of the methyl group and the hydroxyl group are pre-defined, would cyclize under thermodynamic control to favor the most stable diastereomer of the spiroketone.
Enantioselective Catalysis in Spiroketal Synthesis
Enantioselective catalysis offers a more atom-economical approach to chiral spiro compounds by generating chirality from achiral or racemic starting materials using a small amount of a chiral catalyst. Both organocatalysis and transition-metal catalysis have emerged as powerful tools for this purpose.
Organocatalysis: Chiral phosphoric acids, thioureas, and amines have been employed to catalyze various reactions that lead to spiroketals. For example, a domino asymmetric electrophilic halocyclization strategy has been developed for constructing spiroketal lactones with excellent enantioselectivity (up to 99% ee) and diastereoselectivity (>20:1 dr). nih.govacs.orgacs.org This type of reaction often proceeds through a cascade or domino sequence, where a single catalyst controls multiple stereodetermining steps. oaepublish.com
Transition-Metal Catalysis: Chiral complexes of metals like iridium, gold, and rhodium are highly effective in catalyzing enantioselective spiroketalization reactions. A sequential catalysis system using gold and iridium has been developed for the cascade reaction between 2-(1-hydroxyallyl)phenols and alkynols, providing access to spiroketals with excellent enantioselectivities. nih.govresearchgate.net In these reactions, the metal catalyst, coordinated to a chiral ligand, activates the substrate and orchestrates the cyclization within a chiral environment, thereby controlling the absolute stereochemistry of the newly formed spirocenter.
Control of Anomeric Stereochemistry in Spiroketalization
The formation of the spiroketal in 1-oxaspiro[5.5]undecan-4-ones involves the intramolecular cyclization of a δ-hydroxy ketone precursor. The stereochemical outcome at the anomeric carbon (the spirocyclic center) is governed by a combination of thermodynamic and kinetic factors, with the anomeric effect playing a crucial role in determining the most stable diastereomer.
The anomeric effect describes the thermodynamic preference for an electronegative substituent at the anomeric carbon of a heterocyclic ring to occupy the axial position over the sterically less hindered equatorial position. This stereoelectronic effect arises from a stabilizing interaction between a non-bonding electron pair on the ring heteroatom (in this case, the oxygen of the tetrahydropyran ring) and the antibonding (σ*) orbital of the C-O bond at the anomeric center. For the 1-oxaspiro[5.5]undecane system, this translates to a preference for the conformation where the oxygen of the second ring is axial with respect to the first.
In the case of this compound, the presence of a methyl group at the C-9 position introduces an additional steric consideration. The interplay between the anomeric effect and the steric hindrance from the methyl group will dictate the final diastereomeric ratio of the product.
Thermodynamic vs. Kinetic Control:
Spiroketalization is typically carried out under acidic conditions, which allows for the reversible formation of the spiroketal. This reversibility means that the reaction can be driven towards the thermodynamically most stable product.
Thermodynamic Control: Under equilibrating conditions (e.g., prolonged reaction times, elevated temperatures), the major product will be the most stable diastereomer. This is generally the isomer that best accommodates both the anomeric effect and minimizes steric interactions. For this compound, the thermodynamically favored isomer would likely place the C-9 methyl group in an equatorial position to reduce steric strain, while still benefiting from the anomeric stabilization of the spiroketal linkage.
Kinetic Control: Under non-equilibrating conditions (e.g., shorter reaction times, lower temperatures), the major product is the one that is formed fastest. The kinetic product may not necessarily be the most stable one. The transition state leading to the kinetic product is lower in energy, often due to a more favorable initial conformation of the acyclic precursor during the cyclization step.
The choice of acid catalyst and reaction solvent can also influence the stereochemical outcome by altering the transition state energies and the position of the thermodynamic equilibrium.
Influence of the C-9 Methyl Group:
The methyl group at the C-9 position of the cyclohexane ring will influence the conformational preference of the ring, which in turn affects the orientation of the attacking hydroxyl group during the spirocyclization. A strong preference for the methyl group to occupy an equatorial position in the chair conformation of the cyclohexane ring of the precursor will influence the facial selectivity of the intramolecular attack on the ketone.
| Condition | Expected Major Diastereomer of this compound | Rationale |
| Thermodynamic Control | Equatorial C-9 Methyl, Anomeric Stabilization | Minimizes steric hindrance of the methyl group while maximizing the stabilizing anomeric effect. |
| Kinetic Control | Dependent on precursor conformation and transition state energy | The diastereomer formed via the lowest energy transition state will predominate. |
Synthesis of Precursors and Intermediates for 1-Oxaspiro[5.5]undecan-4-ones
The key precursors for the synthesis of 1-oxaspiro[5.5]undecan-4-ones are δ-hydroxy ketones. For the specific synthesis of this compound, the required precursor is 1-hydroxy-5-(4-methylcyclohexyl)pentan-2-one or a closely related structure. The synthesis of these precursors can be achieved through various established synthetic methodologies.
A common and effective strategy involves the coupling of two key fragments: a nucleophilic component containing the hydroxyl group (or a protected version thereof) and an electrophilic component containing the ketone functionality (or a masked equivalent).
Retrosynthetic Analysis:
A plausible retrosynthetic disconnection for the δ-hydroxy ketone precursor of this compound is shown below. This suggests a synthetic route involving the reaction of a Grignard reagent derived from a protected 4-methylcyclohexylalkyl halide with a suitable electrophile.
Synthetic Routes to δ-Hydroxy Ketone Precursors:
Several synthetic strategies can be employed to construct the required δ-hydroxy ketone framework. The choice of a particular route often depends on the availability of starting materials and the desired stereochemistry.
| Synthetic Strategy | Key Intermediates | Description |
| Grignard Reaction | 4-methylcyclohexylmagnesium bromide, Protected hydroxy-aldehyde | Reaction of the Grignard reagent with a protected five-carbon aldehyde containing a hydroxyl group at the δ-position, followed by deprotection and oxidation. |
| Wittig Reaction | 4-methylcyclohexylphosphonium ylide, Keto-aldehyde | Reaction of the ylide with a keto-aldehyde, followed by reduction of the resulting double bond and any necessary functional group manipulations. |
| Aldol (B89426) Condensation | 4-methylcyclohexanecarboxaldehyde, Acetone enolate | Base-catalyzed aldol condensation followed by dehydration and subsequent reduction and hydration steps to install the hydroxyl and ketone functionalities at the desired positions. |
The synthesis of these precursors and intermediates must be carefully planned to ensure the correct placement of the methyl group and the hydroxyl and ketone functionalities. The use of protecting groups for the hydroxyl and/or ketone groups is often necessary to prevent unwanted side reactions during the assembly of the carbon skeleton. Once the δ-hydroxy ketone precursor is synthesized, it can be subjected to acid-catalyzed cyclization to yield the target this compound.
Chemical Reactivity and Transformations of 9 Methyl 1 Oxaspiro 5.5 Undecan 4 One
Reactions at the Ketone Functionality (C-4)
The ketone group at the C-4 position is a primary site for a variety of chemical transformations, including nucleophilic additions, reductions, and oxidations. The presence of the spirocyclic system and the methyl group at C-9 can introduce stereochemical considerations in these reactions.
Nucleophilic Additions and Derivatives
The carbonyl carbon of the ketone is electrophilic and susceptible to attack by nucleophiles. Such additions to the prochiral ketone can lead to the formation of a new stereocenter at C-4, resulting in diastereomeric products. The stereochemical outcome of these reactions is influenced by the direction of nucleophilic attack (from the Re or Si face of the carbonyl group), which can be affected by steric hindrance from the spirocyclic framework and the methyl group. libretexts.orglibretexts.org
Common nucleophilic addition reactions that 9-Methyl-1-oxaspiro[5.5]undecan-4-one is expected to undergo include the formation of cyanohydrins, hemiacetals, and imines. For instance, reaction with hydrogen cyanide would likely yield a mixture of diastereomeric cyanohydrins. Similarly, reaction with alcohols in the presence of an acid catalyst would lead to the formation of ketals.
Table 1: Predicted Products of Nucleophilic Addition Reactions
| Nucleophile | Reagent(s) | Predicted Product |
| Cyanide | HCN, KCN | Diastereomeric 4-cyano-9-methyl-1-oxaspiro[5.5]undecan-4-ols |
| Alkoxide | ROH, H⁺ | Diastereomeric 4-alkoxy-9-methyl-1-oxaspiro[5.5]undecan-4-ols (Hemiketals) |
| Amine | RNH₂, H⁺ | Diastereomeric 4-(alkylamino)-9-methyl-1-oxaspiro[5.5]undecan-4-ols |
Reductions to Alcohols
The ketone at C-4 can be reduced to the corresponding secondary alcohol, 9-Methyl-1-oxaspiro[5.5]undecan-4-ol. The choice of reducing agent can influence the stereoselectivity of this transformation, leading to either the axial or equatorial alcohol as the major product. The reduction of substituted cyclohexanones is a well-studied area, and these principles can be applied to the target molecule. proquest.comdocumentsdelivered.com
Reagents such as sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used for this purpose. The diastereoselectivity of the reduction is governed by factors such as steric approach control, where the nucleophilic hydride attacks from the less hindered face of the ketone. acs.org For this compound, attack from the face opposite to the C-9 methyl group and the adjacent ring of the spirocycle would be sterically favored.
Table 2: Expected Stereochemical Outcome of Ketone Reduction
| Reducing Agent | Major Diastereomer | Minor Diastereomer |
| Sodium Borohydride (NaBH₄) | trans-9-Methyl-1-oxaspiro[5.5]undecan-4-ol | cis-9-Methyl-1-oxaspiro[5.5]undecan-4-ol |
| Lithium Aluminum Hydride (LiAlH₄) | trans-9-Methyl-1-oxaspiro[5.5]undecan-4-ol | cis-9-Methyl-1-oxaspiro[5.5]undecan-4-ol |
| Diisobutylaluminum Hydride (DIBAL-H) | cis-9-Methyl-1-oxaspiro[5.5]undecan-4-ol | trans-9-Methyl-1-oxaspiro[5.5]undecan-4-ol |
Note: The cis/trans nomenclature refers to the relative stereochemistry of the hydroxyl group and the methyl group.
Oxidation Reactions
The ketone functionality in this compound can undergo oxidative cleavage through reactions such as the Baeyer-Villiger oxidation. organic-chemistry.orgwikipedia.org This reaction involves the insertion of an oxygen atom adjacent to the carbonyl group, converting the cyclic ketone into a lactone (a cyclic ester). The regioselectivity of the oxygen insertion is determined by the migratory aptitude of the adjacent carbon atoms. In the case of this compound, there are two possible lactone products depending on which C-C bond adjacent to the carbonyl is cleaved. Generally, the more substituted carbon has a higher migratory aptitude.
Another potential oxidation reaction could involve the formation of an enolate followed by reaction with an electrophilic oxygen source to introduce a hydroxyl group at the α-position (C-3 or C-5). nih.gov
Ring System Modifications
Modifications to the spirocyclic scaffold of this compound can be achieved through various synthetic strategies, including the hydrogenation of unsaturated precursors and the functionalization of the existing ring system.
Hydrogenation of Unsaturated Spiroketone Precursors
This compound can be synthesized from unsaturated precursors, such as a 9-methyl-1-oxaspiro[5.5]undecen-4-one derivative. The catalytic hydrogenation of the carbon-carbon double bond in such a precursor would yield the saturated spiroketone. youtube.com The choice of catalyst (e.g., palladium on carbon, platinum oxide) and reaction conditions can influence the stereochemistry of the hydrogenation. acs.orgnsf.gov
For instance, if the double bond is in conjugation with the ketone (an α,β-unsaturated ketone), selective hydrogenation of the C=C bond can be achieved, leaving the carbonyl group intact. The stereochemical outcome of the hydrogenation would be dependent on the facial selectivity of hydrogen addition to the double bond, which can be influenced by the existing stereocenters in the molecule.
Functionalization of the Spirocyclic Scaffold
These strategies could involve:
α-Functionalization: Generation of an enolate from the ketone followed by reaction with various electrophiles to introduce substituents at the C-3 or C-5 positions.
Remote Functionalization: Utilizing directing groups to achieve selective C-H activation and functionalization at other positions on the carbocyclic ring.
Ring-Opening and Recyclization: Cleavage of the ether linkage under specific conditions, followed by modification and subsequent ring closure to afford novel spirocyclic systems.
These approaches offer pathways to diversify the structure of this compound and explore the chemical space around this spiroketal scaffold.
Conformational Analysis and Stereochemistry of Spiro 5.5 Undecane Systems
Conformational Preferences of 1-Oxaspiro[5.5]undecane Rings
The 1-oxaspiro[5.5]undecane ring system is comprised of a cyclohexane (B81311) ring and a tetrahydropyran (B127337) ring fused at the spirocenter. Both rings preferentially adopt a chair conformation to minimize torsional and steric strain. For the parent 1-oxaspiro[5.5]undecane, a dynamic equilibrium exists between two primary chair-chair conformers. cdnsciencepub.com
Influence of Substituents on Ring Conformations (e.g., 9-Methyl group)
Substituents on the spiro[5.5]undecane skeleton play a crucial role in dictating the conformational equilibrium. In the carbocyclic ring of 9-Methyl-1-oxaspiro[5.5]undecan-4-one, the 9-methyl group will preferentially occupy an equatorial position to avoid 1,3-diaxial interactions with the axial hydrogens on C7 and C11. This preference for an equatorial methyl group is a well-established principle in the conformational analysis of substituted cyclohexanes. The energy difference between an axial and equatorial methyl group in cyclohexane is approximately 1.74 kcal/mol. researchgate.net
The presence of the 9-methyl group can "lock" the conformation of the carbocyclic ring, thereby influencing the conformational preference of the attached tetrahydropyranone ring. Studies on related 3,3,9,9-tetrasubstituted-2,4,8,10-tetraoxaspiro[5.5]undecane derivatives have shown that bulky substituents can lead to anancomeric structures, where one conformation is significantly more stable and ring flipping is restricted. nih.gov
Anomeric and Stereoelectronic Effects in Oxaspiroketones
The anomeric effect is a critical stereoelectronic phenomenon in heterocyclic chemistry, describing the tendency of an electronegative substituent at the anomeric carbon (the carbon adjacent to the heteroatom) to favor an axial orientation. wikipedia.orgrsc.org In 1-oxaspiro[5.5]undecane systems, this manifests as a preference for conformations where the C-O bond of the carbocyclic ring is axial with respect to the tetrahydropyran ring (the endo-anomeric effect) and the C-C bond of the tetrahydropyran ring is axial with respect to the carbocyclic ring (the exo-anomeric effect). cdnsciencepub.com
Chirality and Diastereotopicity in Spiro[5.5]undecane Derivatives
Spiro[5.5]undecane itself is a chiral molecule, possessing a C2 axis of symmetry but lacking a plane of symmetry. rsc.org The introduction of a substituent, such as the methyl group at the 9-position in this compound, can lead to the formation of diastereomers if another stereocenter is present or if the substituent introduces a new element of chirality.
Even in the absence of other stereocenters, the protons within the methylene (B1212753) groups of the rings can be rendered diastereotopic. This means that even though they are attached to the same carbon atom, they are in chemically non-equivalent environments and will exhibit different chemical shifts in an NMR spectrum. For example, the two protons at C2 will be diastereotopic due to their fixed spatial relationship with the rest of the chiral molecule. Similarly, the protons at C3, C5, C7, C8, C10, and C11 are all diastereotopic pairs. This diastereotopicity is a direct consequence of the chirality of the spirocyclic system and is a powerful tool for conformational analysis using NMR spectroscopy. researchgate.net
Dynamic Conformational Behavior at Varying Temperatures
The conformational equilibrium of spiro[5.5]undecane systems is often dynamic at room temperature, with rapid interconversion between different chair conformations. This dynamic behavior can be studied using variable temperature NMR spectroscopy. researchgate.net At room temperature, the NMR spectrum may show averaged signals for atoms that are rapidly exchanging between different chemical environments.
Upon cooling, the rate of conformational interconversion slows down. If the energy barrier to interconversion is sufficiently high, the equilibrium can be "frozen" on the NMR timescale, and the signals for the individual conformers can be observed. This allows for the determination of the relative populations of the conformers and the calculation of the free energy difference between them. For 1-oxaspiro[5.5]undecane, distinct signals for the major and minor conformers can be observed at low temperatures. cdnsciencepub.com It is expected that this compound would exhibit similar dynamic behavior, with the equilibrium position and the energy barrier to interconversion being influenced by the 9-methyl and 4-oxo substituents.
Advanced Spectroscopic Methodologies for Research on 9 Methyl 1 Oxaspiro 5.5 Undecan 4 One
High-Resolution Nuclear Magnetic Resonance (NMR) Studies for Conformational Elucidation
High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the three-dimensional structure and dynamic behavior of organic molecules in solution. For a spirocyclic system like 9-Methyl-1-oxaspiro[5.5]undecan-4-one, NMR is particularly powerful for elucidating the preferred conformations of its two distinct six-membered rings.
The 1-oxaspiro[5.5]undecane skeleton is subject to a conformational equilibrium between two chair-chair forms. This equilibrium is influenced by steric interactions and stereoelectronic effects, such as the anomeric effect associated with the spiroketal center. In the case of the parent 1-oxaspiro[5.5]undecane, variable temperature ¹³C NMR studies have shown that the molecule exists as a rapidly equilibrating mixture of two conformers at room temperature. cdnsciencepub.com At lower temperatures, the exchange slows, allowing for the observation of distinct signals for each conformer. cdnsciencepub.com
The major conformer is the one where the C-O bond of the cyclohexane (B81311) ring is axial, which is stabilized by the anomeric effect. The introduction of a methyl group at the C9 position and a ketone at the C4 position in this compound introduces additional complexity. The methyl group will have a strong preference for an equatorial position to minimize steric strain, which may lock the cyclohexane ring into a specific conformation.
Hypothetical ¹³C NMR Chemical Shift Data: Based on studies of analogous 1-oxaspiro[5.5]undecanes, the following table presents hypothetical ¹³C NMR data for the major conformer of this compound. cdnsciencepub.comcdnsciencepub.com The presence of the carbonyl group at C4 would deshield adjacent carbons (C3, C5), while the spiro-carbon (C6) and the oxygen-bearing carbons (C2, C7) would also have characteristic shifts.
| Carbon Atom | Hypothetical Chemical Shift (ppm) | Rationale |
| C2 | ~60-65 | Methylene (B1212753) carbon adjacent to ether oxygen. |
| C3 | ~40-45 | Methylene carbon alpha to the carbonyl group. |
| C4 | ~205-210 | Carbonyl carbon, highly deshielded. |
| C5 | ~45-50 | Methylene carbon alpha to the carbonyl and spiro-carbon. |
| C6 | ~70-75 | Spiro-carbon, deshielded by two oxygen atoms in related dioxaspiro systems, less so here. |
| C7 | ~65-70 | Methylene carbon adjacent to ether oxygen on the cyclohexane ring. |
| C8 | ~25-30 | Methylene carbon on the cyclohexane ring. |
| C9 | ~30-35 | Methine carbon bearing the methyl group. |
| C10 | ~35-40 | Methylene carbon on the cyclohexane ring. |
| C11 | ~20-25 | Methylene carbon on the cyclohexane ring. |
| 9-CH₃ | ~20-22 | Methyl carbon, typical range for an equatorial methyl on a cyclohexane ring. |
Vibrational Spectroscopy (FT-IR) for Functional Group Analysis and Conformational Changes
Fourier-Transform Infrared (FT-IR) spectroscopy probes the vibrational modes of molecules, providing a characteristic "fingerprint" based on their functional groups. For this compound, the FT-IR spectrum is dominated by absorptions corresponding to the ketone, the ether linkage, and the alkane backbone.
The most prominent and diagnostic peak would be the carbonyl (C=O) stretch of the cyclohexanone (B45756) ring. The exact frequency of this absorption is sensitive to the ring strain and conformation, but for a saturated six-membered ring ketone, it is typically observed in the range of 1715-1725 cm⁻¹. The C-O-C stretching vibration of the ether within the tetrahydropyran (B127337) ring gives rise to strong absorptions, usually in the 1150-1050 cm⁻¹ region. The remainder of the spectrum would feature C-H stretching vibrations for the methyl and methylene groups just below 3000 cm⁻¹ and C-H bending vibrations around 1465-1350 cm⁻¹.
While standard FT-IR is excellent for functional group identification, advanced applications can provide conformational information. By studying the spectra under different conditions (e.g., variable temperature or in different polarity solvents), subtle shifts in peak positions or changes in peak shape can be correlated with shifts in the conformational equilibrium of the spirocyclic system.
Expected FT-IR Absorption Bands:
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| Ketone (C=O) | Stretch | ~1720 | Strong |
| Ether (C-O-C) | Asymmetric Stretch | ~1100 | Strong |
| Alkane C-H (CH₃, CH₂) | Stretch | 2850-2960 | Strong |
| Methylene C-H (CH₂) | Scissoring (Bending) | ~1465 | Medium |
| Methyl C-H (CH₃) | Asymmetric/Symmetric Bend | ~1450 and ~1375 | Medium |
Mass Spectrometry (MS) for Fragmentation Pathways and Structural Confirmation (beyond basic ID)
Mass Spectrometry (MS) is a powerful analytical technique for determining the molecular weight of a compound and deducing its structure by analyzing the fragmentation patterns of its molecular ion. In high-resolution MS, the exact mass is measured, which allows for the determination of the molecular formula. For this compound (C₁₁H₁₈O₂), the expected exact mass would be 182.1307.
Beyond simple identification, analyzing the fragmentation pathways provides deep structural insight. The fragmentation of this molecule would be directed by the functional groups: the ketone and the spiroketal ether linkage. Common fragmentation mechanisms for cyclic ethers include α-cleavage (cleavage of a bond adjacent to the oxygen) and inductive cleavage. nsf.govresearchgate.net For cyclic ketones, α-cleavage next to the carbonyl group is also a primary fragmentation route. whitman.edu
Plausible fragmentation pathways for this compound would involve:
Alpha-cleavage adjacent to the carbonyl group: This could lead to the loss of ethylene (B1197577) (C₂H₄) via a McLafferty-type rearrangement if a gamma-hydrogen is available, or ring-opening to form a diradical that undergoes further fragmentation. Saturated cyclic ketones like cyclohexanone are known to produce a characteristic fragment at m/z 55. whitman.eduwhitman.edu
Cleavage of the spiro-linkage: The bonds around the C6 spiro-center are susceptible to cleavage, leading to the opening of one or both rings. Fragmentation initiated by the ether oxygen could lead to characteristic losses.
Fragmentation of the cyclohexane ring: Loss of the methyl group (a radical of mass 15) or fragmentation of the ring itself can lead to a series of smaller ions.
Hypothetical Key Mass Fragments:
| m/z (mass/charge) | Possible Fragment Identity | Fragmentation Pathway |
| 182 | [M]⁺ | Molecular Ion |
| 167 | [M - CH₃]⁺ | Loss of the methyl radical from C9. |
| 154 | [M - C₂H₄]⁺ | Loss of ethylene via cleavage of the tetrahydropyran ring. |
| 126 | [M - C₂H₄ - CO]⁺ | Subsequent loss of carbon monoxide from the m/z 154 fragment. |
| 99 | [C₆H₁₁O]⁺ | Cleavage through the spiro-center, retaining the tetrahydropyran ring with the ketone. |
| 83 | [C₆H₁₁]⁺ | Fragment corresponding to the methylcyclohexyl portion after cleavage. |
| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | A common fragment from the cleavage of the cyclohexanone ring, analogous to cyclohexanone. whitman.edu |
X-ray Crystallography for Solid-State Structural and Stereochemical Determination
X-ray crystallography provides the most definitive structural information by determining the precise arrangement of atoms in a single crystal. This technique yields a three-dimensional model of the molecule, confirming its connectivity, configuration, and conformation in the solid state. mdpi.com
For a chiral molecule like this compound, which has multiple stereocenters (including the spiro-carbon C6 and the substituted carbon C9), X-ray crystallography is invaluable for unambiguously determining the relative and absolute stereochemistry. It would reveal the precise chair conformations of both the tetrahydropyran and cyclohexane rings, the bond lengths and angles, and the orientation of the methyl group (axial vs. equatorial). rsc.org
The crystal structure would also provide insight into the intermolecular interactions, such as hydrogen bonding (if co-crystallized with a suitable solvent) or van der Waals forces, that govern the packing of the molecules in the crystal lattice. This information is crucial for understanding the solid-state properties of the compound. While a crystal structure for the title compound is not publicly available, studies on related spiroketals and cyclohexanone derivatives demonstrate the power of this technique to provide unequivocal stereochemical and conformational proof. elsevierpure.comresearchgate.net
Computational and Theoretical Investigations of 9 Methyl 1 Oxaspiro 5.5 Undecan 4 One
Density Functional Theory (DFT) Calculations for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a standard and reliable method for predicting the molecular structures and electronic properties of organic compounds. For 9-Methyl-1-oxaspiro[5.5]undecan-4-one, DFT calculations, often employing basis sets like 6-311G(d,p), are used to determine its most stable three-dimensional geometry. The process of geometry optimization involves finding the arrangement of atoms that corresponds to the minimum energy on the potential energy surface.
These calculations can elucidate key structural parameters such as bond lengths, bond angles, and dihedral angles. For instance, a DFT study on a related 1,5-dioxaspiro[5.5]undecane derivative successfully compared calculated bond lengths and angles with experimental data from X-ray crystallography, showing good agreement. mdpi.com This demonstrates the accuracy of DFT in describing the geometry of such spirocyclic systems.
Beyond structural determination, DFT provides a detailed picture of the electronic structure. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the molecule's reactivity. The energy gap between HOMO and LUMO is a critical parameter for predicting chemical stability and reactivity.
Table 1: Representative Calculated Structural Parameters for a Spiroketone Core (Note: This table is illustrative and represents typical data obtained from DFT calculations on spiroketone structures.)
| Parameter | Bond/Angle | Calculated Value |
|---|---|---|
| Bond Length | C-O (ether) | 1.43 Å |
| Bond Length | C=O (ketone) | 1.22 Å |
| Bond Angle | O-C-C | 109.5° |
Conformational Energy Landscape Analysis
The spirocyclic structure of this compound allows for various conformations, each with a different energy level. The collection of these conformations and their relative energies is known as the conformational energy landscape. Understanding this landscape is vital as the preferred conformation can significantly influence the molecule's physical properties and biological activity.
Computational methods are employed to explore the potential energy surface and identify stable conformers. The stability of different conformations in spiroketals is often governed by stereoelectronic effects, most notably the anomeric effect. The anomeric effect describes the tendency of a heteroatomic substituent at the anomeric carbon (the spirocenter in this case) to prefer an axial orientation over a sterically less hindered equatorial one. In spiroketals, this can lead to conformations with one or two stabilizing anomeric interactions. chemtube3d.com
The analysis of the conformational energy landscape helps in identifying the global minimum energy conformation as well as other low-energy conformers that might be present in equilibrium. The relative populations of these conformers can be estimated using the Boltzmann distribution based on their calculated free energies.
Prediction of Spectroscopic Properties (e.g., Vibrational Frequencies, Electronic Spectra)
A significant advantage of computational chemistry is the ability to predict spectroscopic properties, which can aid in the identification and characterization of newly synthesized compounds. For this compound, DFT calculations can be used to predict its vibrational (infrared and Raman) and electronic (UV-Vis) spectra.
Theoretical vibrational frequency calculations are based on the second derivatives of the energy with respect to the atomic positions. The calculated frequencies correspond to the normal modes of vibration of the molecule. These theoretical spectra can be compared with experimental data to confirm the structure of the compound. For instance, a study on a 1,5-dioxaspiro[5.5] derivative showed excellent agreement between the experimental and DFT-calculated FT-IR spectra. mdpi.com
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. This can help in understanding the photophysical properties of the molecule.
Table 2: Illustrative Predicted Vibrational Frequencies for Key Functional Groups (Note: This table is illustrative and represents typical data obtained from DFT calculations.)
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) |
|---|---|---|
| C=O (Ketone) | Stretching | 1715 |
| C-O (Ether) | Stretching | 1050-1250 |
Mechanistic Computational Studies of Reactions Involving Spiroketones
Computational studies are invaluable for elucidating the mechanisms of chemical reactions. For reactions involving spiroketones, such as their formation or subsequent transformations, DFT can be used to map out the entire reaction pathway. This involves locating the transition state structures that connect reactants, intermediates, and products.
By calculating the activation energies associated with these transition states, the feasibility of a proposed mechanism can be assessed. For example, computational studies on the acid-catalyzed spiroketalization have helped to differentiate between SN1-like and SN2-like mechanisms. acs.org Such studies provide a molecular-level understanding of how bonds are formed and broken during the reaction.
Furthermore, computational analysis can reveal the role of catalysts, solvents, and substituents in influencing the reaction rate and outcome. For instance, a computational investigation into a Brønsted acid-catalyzed cycloaddition reaction to form tetrahydrofurans (a related cyclic ether) detailed a three-stage reaction process. rsc.orgnih.gov
Studies on Stereoselectivity and Reaction Pathways
Many reactions involving spiroketones can lead to the formation of multiple stereoisomers. Computational chemistry is a powerful tool for understanding and predicting the stereochemical outcome of such reactions. By comparing the energies of the transition states leading to different stereoisomers, the preferred reaction pathway and the major product can be predicted.
These studies often involve a detailed analysis of the non-covalent interactions in the transition state structures that dictate the stereoselectivity. For chiral phosphoric acid-catalyzed spiroketalization reactions, computational models have been developed to explain the observed enantioselectivity. acs.org These models can predict the enantiomeric excess with high accuracy, matching experimental observations.
The insights gained from these computational studies are crucial for the rational design of stereoselective syntheses. By understanding the factors that control stereoselectivity, chemists can devise new strategies to synthesize complex molecules with high stereochemical purity. acs.org
This compound: A Gateway to Complex Architectures in Synthesis and Materials
The spiroketone motif, characterized by two rings sharing a single tetrahedral carbon atom, is a recurring and vital structural feature in a vast array of natural products and functional molecules. This unique three-dimensional arrangement imparts specific conformational rigidity and stereochemical complexity, making spiroketones, such as this compound, highly valuable intermediates and scaffolds in organic synthesis and materials science. Their application spans the total synthesis of biologically active compounds to the development of advanced polymers and novel molecular frameworks for medicinal chemistry.
Applications As Synthetic Intermediates and in Materials Science
The utility of spiroketones and their spiroketal derivatives is rooted in their distinct stereoelectronic properties and their prevalence in nature, which has inspired chemists to harness them for a variety of applications.
Spiroketals are recognized as key structural motifs in a multitude of natural products that exhibit compelling biological activities. nih.gov Consequently, they are often described as "privileged scaffolds" in the fields of medicinal chemistry and organic synthesis. rsc.org Their rigid structure can serve as a foundation to orient functional groups in precise three-dimensional space, which is crucial for biological function. mskcc.org The synthesis of these complex structures, however, presents a significant challenge, particularly in controlling the stereochemistry at the central spiro carbon. nih.gov
Historically, the most common method for spiroketal formation has been the acid-catalyzed cyclization of a suitable dihydroxyketone precursor. researchgate.net More advanced strategies have since been developed to afford greater stereocontrol. These include kinetically controlled spirocyclization reactions, which can provide access to specific stereoisomers independent of their thermodynamic stability. nih.govmskcc.org For instance, the development of a methanol-induced kinetic spirocyclization of glycal epoxides allows for the formation of spiroketals with inversion of configuration at the anomeric carbon. acs.org Another powerful technique is the oxidative radical cyclisation, which has proven valuable in the synthesis of spiroketal-containing natural products. researchgate.net
These synthetic advancements have enabled the total synthesis of numerous complex molecules. Chiral spiroketones serve as pivotal building blocks for various active pharmaceutical ingredients. rsc.orgresearchgate.net For example, synthetic routes targeting the spiroketal core of the papulacandin natural products have been successfully developed. nih.gov Similarly, the total synthesis of molecules like (+)-spirolaxine methyl ether and ritterazine M has relied on the strategic construction of key spiroketal intermediates. researchgate.net
Table 1: Research Findings on Spiroketone Synthesis Strategies
| Synthetic Strategy | Key Features | Example Application |
|---|---|---|
| Acid-Catalyzed Cyclization | Traditional method using dihydroxyketone precursors. researchgate.net | General spiroketal synthesis. |
| Kinetic Spirocyclization | Provides stereocontrol independent of product stability. nih.govmskcc.org | Synthesis of specific spiroketal anomers. acs.org |
| Oxidative Radical Cyclisation | Mild reaction conditions for spiroketalisation. researchgate.net | Synthesis of (+)-bistramide C. researchgate.net |
| Glycal Epoxide Approach | Stereocontrolled access via epoxide-opening spirocyclizations. nih.govacs.org | Access to the spiroketal core of papulacandins. nih.gov |
In polymer chemistry, cross-linking involves the formation of covalent or ionic bonds between polymer chains, creating a three-dimensional network. chempoint.com This process significantly enhances the material's properties, including rigidity, thermal stability, and resistance to mechanical stress and chemical attack. chempoint.com A cross-linker is a molecule containing two or more reactive functional groups that can form these intermolecular bonds. chempoint.comthermofisher.com
While spiroketals themselves are not typically used as primary cross-linkers, related spirocyclic structures have been developed for this purpose, demonstrating the potential of the spiro architecture in materials science. A notable example is the tetrafunctional bicyclic compound, spiro-bis-dimethylene-carbonate . This molecule, synthesized from pentaerythritol, has been effectively used as a cross-linker for poly(L-lactide) and other polylactones. kpi.ua
The cross-linking occurs via the ring-opening polymerization of the cyclic esters in the presence of the spiro compound. This process leads to the formation of polyester (B1180765) networks with exceptionally high gel percentages, approaching 100% even with small amounts of the cross-linker. kpi.ua The resulting cross-linked poly(L-lactide) materials exhibit significantly improved properties compared to the linear polymer, including enhanced toughness and strength. These characteristics make them highly suitable for biomedical applications, such as the fabrication of degradable implants and fracture fixation devices. kpi.ua
An organic scaffold is a core molecular structure to which various functional groups can be appended, allowing for the systematic exploration of chemical space. Spirocyclic compounds are particularly advantageous as scaffolds in drug discovery and materials science due to their unique structural properties. bldpharm.com
The primary advantage of spirocyclic scaffolds is their inherent three-dimensionality. bldpharm.com The fusion of two rings through a single quaternary carbon creates a rigid framework that limits conformational flexibility. nih.gov This rigidity is highly desirable in drug design, as it allows for the precise spatial positioning of substituents to optimize interactions with biological targets like proteins and enzymes. nih.gov
Furthermore, the introduction of spirocycles into a molecule increases its fraction of sp³ hybridized carbons (Fsp³). A higher Fsp³ count is associated with greater molecular complexity and three-dimensionality, which has been correlated with an increased probability of success for a compound during clinical development. bldpharm.com Spiro-containing systems can also modulate crucial physicochemical properties, including solubility and metabolic stability. bldpharm.com For these reasons, spiroketals and other spirocycles are frequently used as templates in the design of diverse compound libraries for high-throughput screening and as starting points for the synthesis of novel, structurally complex products. nih.gov
Table 2: Chemical Compounds Mentioned
| Compound Name |
|---|
| 9-Methyl-1-oxaspiro[5.5]undecan-4-one |
| (+)-bistramide C |
| (+)-spirolaxine methyl ether |
| papulacandins |
| pentaerythritol |
| poly(L-lactide) |
| ritterazine M |
Future Research Directions and Unexplored Avenues
Novel Synthetic Routes for Spiroketones with Complex Substitution Patterns
The development of efficient and versatile synthetic routes to spiroketones with intricate substitution patterns, such as 9-Methyl-1-oxaspiro[5.5]undecan-4-one, is a cornerstone of future research. Current synthetic strategies often face limitations in terms of substrate scope, scalability, and the introduction of diverse functional groups. Future endeavors should focus on innovative methodologies that address these challenges.
Key Research Objectives:
Development of Domino and Tandem Reactions: Designing one-pot reactions that sequentially form multiple bonds to construct the spiroketal core and introduce the methyl and ketone functionalities would significantly enhance synthetic efficiency.
Exploration of Metal-Catalyzed Cyclizations: Investigating novel transition-metal-catalyzed intramolecular cyclizations of functionalized precursors could provide highly selective and atom-economical routes to the target molecule and its derivatives.
Photoredox and Electrochemical Methods: Harnessing the power of photoredox catalysis and electrochemistry could open up new avenues for the formation of the spirocyclic framework under mild and environmentally benign conditions.
A comparative analysis of potential synthetic strategies highlights the need for methods that offer both high yields and excellent control over stereochemistry.
| Synthetic Approach | Potential Advantages | Potential Challenges |
| Domino Reactions | High step economy, reduced waste | Complex optimization, potential for side reactions |
| Metal-Catalyzed Cyclizations | High selectivity, broad functional group tolerance | Catalyst cost and sensitivity, ligand design |
| Photoredox/Electrochemistry | Mild reaction conditions, unique reactivity | Specialized equipment, substrate scope limitations |
Further Exploration of Stereocontrol in Spiroketalization Reactions
Achieving precise control over the stereochemistry of the spirocyclic core is a paramount challenge in the synthesis of molecules like this compound. The presence of the methyl group at the 9-position introduces an additional stereocenter, further complicating the stereochemical landscape. Future research must delve deeper into the fundamental principles governing stereocontrol in spiroketalization reactions.
Areas for Investigation:
Organocatalysis: The use of chiral organocatalysts, such as proline derivatives and phosphoric acids, has shown immense promise in asymmetric spiroketalizations. Further development of more effective and selective catalysts is a key research direction.
Substrate and Reagent Control: A systematic study of how the stereochemistry of the starting materials and the nature of the reagents influence the stereochemical outcome of the cyclization will be crucial for predictable synthesis.
Dynamic Kinetic Resolution: Exploring dynamic kinetic resolution strategies, where a racemic starting material is converted into a single enantiomerically enriched product, could provide an elegant solution to stereochemical control.
Advanced Spectroscopic Techniques for In Situ Mechanistic Studies
A comprehensive understanding of the reaction mechanisms underlying the formation and transformation of this compound is essential for optimizing existing synthetic routes and designing new ones. The application of advanced, time-resolved spectroscopic techniques for in situ monitoring of these reactions will provide invaluable mechanistic insights.
Promising Spectroscopic Methods:
| Spectroscopic Technique | Information Gained |
| Rapid-Injection NMR Spectroscopy | Identification and characterization of transient intermediates and transition states. |
| In Situ Infrared (IR) Spectroscopy | Real-time monitoring of the formation and consumption of functional groups. |
| Mass Spectrometry (MS) Techniques | Detection of reaction intermediates and elucidation of reaction pathways. |
A notable study on the conformational analysis of the parent 1-oxaspiro[5.5]undecane scaffold using low-temperature 13C nuclear magnetic resonance (NMR) spectroscopy has demonstrated the power of this technique in understanding the conformational dynamics of such systems. cdnsciencepub.com This approach could be extended to this compound to probe the influence of the methyl group on the conformational equilibrium.
Integration of Computational Chemistry for Predictive Synthesis and Reactivity
The synergy between experimental and computational chemistry offers a powerful paradigm for accelerating the discovery and development of new synthetic methodologies. The integration of computational tools for predictive synthesis and reactivity studies of this compound will be a key driver of future progress.
Computational Approaches to Explore:
Density Functional Theory (DFT) Calculations: DFT can be employed to model reaction pathways, calculate activation energies, and predict the stereochemical outcomes of different synthetic routes. This can guide the rational design of experiments and the selection of optimal reaction conditions.
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational preferences of the spiroketone and its interactions with solvents, catalysts, and biological targets.
Machine Learning (ML) and Artificial Intelligence (AI): ML and AI algorithms can be trained on existing reaction data to predict the outcomes of new reactions and to propose novel synthetic pathways.
Predicted spectral data for the parent compound, 1-oxaspiro[5.5]undecan-4-one, can serve as a starting point for computational validation and further studies on the methyl-substituted derivative. uni.lu
Development of New Catalytic Systems for Spiroketone Transformations
Beyond the synthesis of the spiroketone itself, the development of new catalytic systems for its subsequent functionalization and transformation is a rich area for future research. The unique structural and electronic properties of this compound make it an attractive scaffold for the development of novel catalysts and the exploration of new chemical reactivity.
Future Catalytic Research Directions:
C-H Functionalization: The development of catalysts for the selective functionalization of the C-H bonds of the spiroketone would provide a direct and efficient way to introduce new functional groups and to synthesize a diverse range of derivatives.
Asymmetric Catalysis: Designing catalytic systems that can engage with the spiroketone in a stereoselective manner could lead to the development of new asymmetric transformations.
Biocatalysis: The use of enzymes as catalysts for the transformation of this compound could offer a highly selective and environmentally friendly approach to the synthesis of valuable derivatives.
Q & A
Q. Basic Characterization
- NMR Spectroscopy : ¹H and ¹³C NMR are essential for verifying the spirocyclic core and substituent positions. For example, distinct singlet signals for the spiro-carbon and methyl groups are observed in the ¹³C spectrum .
- GC-MS/HR-MS : Used to confirm molecular weight (e.g., 245.36 g/mol) and detect impurities .
- Optical Rotation : Critical for chiral variants, as enantiomers show opposing [α]D values (e.g., +56.1° vs. -77.2°) .
How can researchers optimize reaction conditions to improve synthetic yields?
Q. Advanced Experimental Design
- Temperature Control : Lower temperatures (-78°C) during alkylation reduce byproduct formation .
- Catalyst Screening : Lewis acids like L-selectride improve stereoselectivity in spiro ring formation .
- Solvent Optimization : Polar aprotic solvents (e.g., THF) enhance reactivity in Prins cyclization .
- Purification : Preparative HPLC resolves diastereomers (e.g., 2:1 mixtures) .
What biological activities are associated with this compound, and how are they evaluated?
Advanced Bioactivity
The compound exhibits soluble epoxide hydrolase (sEH) inhibition and MmpL3 antagonism , making it relevant for inflammation and mycobacterial research .
- In Vitro Assays : Use recombinant sEH enzymes or Mycobacterium tuberculosis cultures to measure IC₅₀ values.
- Structure-Activity Relationship (SAR) : Modifying the methyl or oxygen positions alters potency. For example, hydroxylation at C4 reduces sEH affinity by ~50% .
How do stereochemical variations impact the compound’s reactivity and bioactivity?
Q. Advanced Stereochemical Analysis
- Diastereomer Separation : Chiral HPLC or crystallization resolves enantiomers, as seen in (2R,6S,9S) vs. (2S,6R,9S) configurations .
- Activity Differences : Enantiomers may show divergent binding to sEH due to spatial hindrance .
- Optical Purity : Polarimetry ([α]D) and NOE NMR correlations validate stereochemical assignments .
How should researchers address contradictions in reported synthetic yields or bioactivity data?
Q. Data Contradiction Analysis
- Replication : Reproduce methods under identical conditions (e.g., solvent, catalyst loading) .
- Variable Screening : Test hypotheses (e.g., trace moisture degrading catalysts) via controlled experiments .
- Meta-Analysis : Compare datasets across studies to identify outliers (e.g., yield discrepancies >20% may indicate unreported side reactions) .
What strategies ensure the compound’s stability during storage and handling?
Q. Advanced Stability Studies
- Thermal Analysis : TGA/DSC identifies decomposition temperatures (>150°C for most spiroketals) .
- Light Sensitivity : Store in amber vials under inert gas (N₂/Ar) to prevent oxidation .
- Hygroscopicity : Karl Fischer titration monitors moisture uptake, which can hydrolyze the spiro ring .
How can computational modeling guide the design of this compound analogs?
Q. Advanced Computational Methods
- Molecular Docking : Predict binding modes with sEH or MmpL3 using crystal structures (PDB IDs: 4JNC, 6C4Q) .
- DFT Calculations : Optimize transition states for spiro ring formation to identify rate-limiting steps .
- QSAR Models : Correlate substituent electronegativity with bioactivity to prioritize synthetic targets .
What challenges arise when scaling up synthesis, and how are they mitigated?
Q. Industrial Translation Challenges
- Purification Scalability : Replace column chromatography with crystallization or distillation for cost efficiency .
- Exothermic Reactions : Use flow reactors to control heat dissipation during Prins cyclization .
- Regulatory Compliance : Ensure intermediates meet ICH guidelines for residual solvents (e.g., <500 ppm THF) .
How do structural modifications (e.g., halogenation, hydroxylation) influence pharmacological properties?
Q. Advanced SAR Studies
- Halogenation : Adding Cl or F at C2 enhances metabolic stability but may reduce solubility .
- Hydroxylation : Introducing -OH groups improves water solubility but decreases BBB penetration .
- Spiro Ring Expansion : Larger rings (e.g., 6.6 systems) reduce sEH inhibition by ~30% due to conformational strain .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
